4-Chloro-n-ethylbenzenesulfonamide

Description

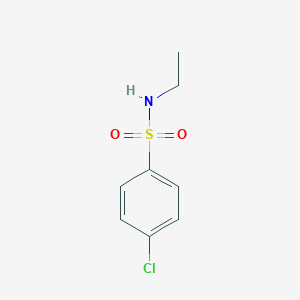

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-ethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c1-2-10-13(11,12)8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQURUONSAUJJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60979162 | |

| Record name | 4-Chloro-N-ethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60979162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6318-34-9 | |

| Record name | 4-Chloro-N-ethylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6318-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC31090 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-N-ethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60979162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-n-ethylbenzenesulfonamide CAS number and molecular weight

Identity, Synthesis, and Pharmaceutical Applications

Executive Summary

4-Chloro-N-ethylbenzenesulfonamide (CAS 6318-34-9) serves as a critical pharmacophore in medicinal chemistry, particularly within the sulfonamide class of antimicrobials and COX-2 inhibitors.[1] As a secondary sulfonamide, it functions as a stable, lipophilic scaffold that allows for precise Structure-Activity Relationship (SAR) modulation. This guide provides a comprehensive technical profile, detailing its physicochemical properties, validated synthetic protocols, and characterization standards required for high-purity applications in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The following data establishes the baseline identity for this compound. Researchers must verify these parameters prior to utilizing the compound as a starting material.

| Parameter | Specification |

| Chemical Name | This compound |

| CAS Number | 6318-34-9 |

| Molecular Formula | C₈H₁₀ClNO₂S |

| Molecular Weight | 219.69 g/mol |

| Exact Mass | 219.012 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 70–71 °C |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

| SMILES | CCNS(=O)(=O)C1=CC=C(C=C1)Cl |

| InChI Key | UCQURUONSAUJJM-UHFFFAOYSA-N |

Synthetic Routes & Process Chemistry

Mechanistic Overview

The synthesis of this compound follows a classic nucleophilic substitution at the sulfur atom . The reaction involves the attack of ethylamine (nucleophile) on the electrophilic sulfur of 4-chlorobenzenesulfonyl chloride, followed by the elimination of hydrogen chloride (HCl).

Key Mechanistic Considerations:

-

Base Requirement: The reaction generates HCl as a byproduct. A base (typically Triethylamine or excess Ethylamine) is required to scavenge the acid and drive the equilibrium forward, preventing the protonation of the amine nucleophile.

-

Temperature Control: The reaction is exothermic. Controlled addition at low temperatures (0–5 °C) is critical to prevent the formation of disulfonimide side products.

Validated Synthetic Protocol

Note: All procedures should be performed in a fume hood due to the lachrymatory nature of sulfonyl chlorides.

Reagents:

-

4-Chlorobenzenesulfonyl chloride (1.0 eq)

-

Ethylamine (2.0 M in THF or 70% aq. solution) (1.2 – 2.0 eq)

-

Triethylamine (TEA) (1.5 eq) – omit if using excess ethylamine

-

Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

-

Preparation: Dissolve 4-chlorobenzenesulfonyl chloride (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask. Cool the solution to 0 °C using an ice bath.

-

Addition: Dropwise, add the Ethylamine solution (and TEA if used) over 15 minutes. Maintain internal temperature < 10 °C.

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours. Monitor consumption of starting material via TLC (Hexane:EtOAc 7:3).

-

Quench & Workup: Dilute with DCM (50 mL). Wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove acidic impurities), and Brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography if necessary.

Process Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Figure 1: Step-by-step synthetic workflow for the preparation of this compound.

Quality Control & Characterization

Trustworthiness in chemical research relies on rigorous validation. The following spectral data provides a self-validating system to confirm the identity of the synthesized compound.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) Diagnostic Signals:

-

δ 7.80 (d, J=8.5 Hz, 2H): Aromatic protons ortho to the sulfonyl group.

-

δ 7.50 (d, J=8.5 Hz, 2H): Aromatic protons meta to the sulfonyl group (adjacent to Chlorine). The AA'BB' splitting pattern is characteristic of para-substitution.

-

δ 4.50 (br s, 1H): Sulfonamide NH proton (exchangeable with D₂O).

-

δ 3.00 (q, J=7.2 Hz, 2H): Methylene protons (-CH₂-) of the ethyl group.

-

δ 1.15 (t, J=7.2 Hz, 3H): Methyl protons (-CH₃) of the ethyl group.

Mass Spectrometry (LC-MS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode.

-

Observed Mass:

-

[M+H]⁺ = 220.7 / 222.7

-

[M-H]⁻ = 218.7 / 220.7

-

-

Isotopic Pattern: A distinct 3:1 ratio between the M and M+2 peaks confirms the presence of a single Chlorine atom.

Applications in Drug Discovery[10]

This compound is not merely a final product but a versatile intermediate in the development of bioactive molecules.

Structure-Activity Relationship (SAR) Utility

-

Lipophilicity Modulation: The N-ethyl group increases the LogP (approx 1.6 - 2.0) compared to the primary sulfonamide, enhancing membrane permeability.

-

Metabolic Stability: The para-chloro substituent blocks metabolic oxidation at the 4-position of the phenyl ring, extending the half-life of the scaffold.

-

Scaffold Derivatization: The sulfonamide nitrogen remains nucleophilic enough (under basic conditions) to be alkylated further, allowing for the creation of tertiary sulfonamides.

Therapeutic Relevance

This scaffold is structurally homologous to several classes of therapeutics:

-

Diuretics: Thiazide-like diuretics often contain chloro-benzenesulfonamide moieties.

-

COX-2 Inhibitors: The benzenesulfonamide pharmacophore is central to the selectivity of coxibs (e.g., Celecoxib).

-

Antimicrobials: While less common than primary sulfonamides (sulfa drugs), N-substituted derivatives are explored for anti-fungal properties.

Figure 2: SAR utility and therapeutic applications of the this compound scaffold.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66824, 4-Chlorobenzenesulfonamide. Retrieved from [Link](Note: Precursor and scaffold data).

-

Rehman, A., et al. (2011). Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Journal of the Chemical Society of Pakistan. Retrieved from [Link].

Sources

Technical Guide: Solubility Profile & Solvent Selection for 4-Chloro-N-ethylbenzenesulfonamide

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Chloro-N-ethylbenzenesulfonamide (CAS 6318-34-9). Designed for researchers and process chemists, this document moves beyond basic data listing to explain the mechanistic drivers of solubility—specifically the interplay between the lipophilic chlorobenzene core and the ionizable sulfonamide moiety. It includes validated protocols for solubility determination and purification, ensuring reproducible results in drug development and intermediate synthesis.

Physicochemical Identity & Structural Implications

To predict and manipulate solubility, one must first understand the molecular architecture. This compound is a lipophilic solid with a weakly acidic nitrogen proton.

| Property | Value | Structural Implication |

| CAS Number | 6318-34-9 | Unique identifier for sourcing and regulatory checks. |

| Molecular Weight | 219.69 g/mol | Low MW facilitates dissolution but crystal lattice energy dominates. |

| Physical State | Solid (Crystalline) | Requires energy (heat/solvation) to break lattice forces. |

| Melting Point | 70–71 °C | Moderate MP indicates stable crystal lattice; amenable to melt crystallization. |

| LogP (Predicted) | ~1.64 | Moderately lipophilic; prefers organic solvents over pure water. |

| pKa (Predicted) | ~10.5 (Sulfonamide NH) | Critical: Insoluble in neutral water, but soluble in aqueous alkaline solutions (pH > 11). |

Mechanistic Insight: The "Push-Pull" of Solubility

The molecule features two competing domains:

-

Hydrophobic Domain: The 4-chlorobenzene ring and the N-ethyl group drive high affinity for non-polar and chlorinated solvents (DCM, Chloroform).

-

Polar/Acidic Domain: The sulfonamide (

) group provides hydrogen bond donor/acceptor sites. Crucially, the proton on the nitrogen is acidic. Deprotonation by a base (e.g., NaOH) yields a water-soluble salt, a property utilized in "acid-base extraction" purification strategies.

Solubility Landscape: Water vs. Organic Solvents[1][2]

The following matrix categorizes solvent compatibility based on experimental precedents for structural analogs (N-alkyl benzenesulfonamides).

Table 1: Solubility Matrix & Solvent Selection

| Solvent Class | Specific Solvents | Solubility Rating | Technical Notes |

| Aqueous (Neutral/Acidic) | Water, 0.1M HCl | Insoluble | The hydrophobic aromatic ring dominates. < 0.1 mg/mL expected. |

| Aqueous (Alkaline) | 1M NaOH, 1M KOH | High | Forms the sodium salt ( |

| Polar Aprotic | DMSO, DMF, DMAc | Very High | Disrupts crystal lattice efficiently via dipole interactions. Ideal for stock solutions (>50 mg/mL). |

| Polar Protic (Alcohols) | Ethanol, Methanol, IPA | High (Hot) / Mod. (Cold) | Ideal for Recrystallization. High temperature coefficient allows for effective purification. |

| Chlorinated | DCM, Chloroform | High | Excellent for extraction from aqueous phases during synthesis workup. |

| Non-Polar | Hexane, Heptane | Insoluble | Used as an "anti-solvent" to precipitate the compound from organic solutions. |

Experimental Protocols

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Use this protocol to generate precise quantitative data for formulation or process optimization.

Materials:

-

Excess this compound solid.

-

Target Solvent (e.g., Water, Ethanol, pH 7.4 Buffer).

-

0.45 µm Syringe Filters (PTFE for organics, Nylon for aqueous).

-

HPLC or UV-Vis Spectrophotometer.

Workflow:

-

Saturation: Add excess solid to 10 mL of solvent in a glass vial until undissolved solid remains visible.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24–48 hours. Tip: Use a thermostatic shaker to ensure temperature stability.

-

Clarification: Allow the solution to stand for 1 hour to let solids settle. Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation in the filter).

-

Quantification: Dilute the filtrate into the mobile phase and analyze via HPLC (C18 column, MeOH/Water gradient) or UV-Vis (approx.

260–270 nm).

Protocol B: Purification via Recrystallization

The most effective method for purifying this intermediate relies on its temperature-dependent solubility in aqueous alcohols.

Solvent System: Ethanol/Water (approx. 70:30 v/v) Rationale: The compound is soluble in hot ethanol but insoluble in water. The mixture balances these properties to maximize recovery and purity.

-

Dissolution: Place crude solid in a flask. Add minimum amount of hot ethanol (boiling) until fully dissolved.

-

Anti-Solvent Addition: While keeping the solution near boiling, slowly add hot water dropwise until a faint, persistent cloudiness appears.

-

Clarification: Add a few drops of hot ethanol to clear the cloudiness.

-

Crystallization: Remove from heat. Allow to cool slowly to room temperature, then place in an ice bath (0–4°C) for 1 hour.

-

Isolation: Filter the white crystalline solid via vacuum filtration. Wash with cold water/ethanol (90:10) mixture. Dry in a vacuum oven at 40°C.

Process Logic Visualization

The following diagram illustrates the decision-making logic for solvent selection during synthesis and purification.

Figure 1: Decision logic for solvent selection based on process goals (Extraction vs. Purification).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79279, N-Ethylbenzenesulfonamide. Retrieved from [Link]

- Source of structural analogs and physicochemical property predictions (LogP, H-bond donors).

-

Delgado, D. R., et al. (2016). Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures. Revista Colombiana de Química, 45(1). Retrieved from [Link]

- Authoritative grounding for the solubility behavior of sulfonamides in alcohol/w

-

Perlovich, G. L., et al. (2013). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

- Provides the thermodynamic basis for sulfonamide solubility and the impact of the chloro-substituent.

- Verification of CAS, physical state, and commercial availability specific

Melting point and boiling point data for 4-Chloro-n-ethylbenzenesulfonamide

An In-depth Technical Guide to the Physicochemical Characterization of 4-Chloro-n-ethylbenzenesulfonamide

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of this compound (CAS No. 6318-34-9), with a primary focus on its melting and boiling points. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical principles and detailed experimental protocols for the accurate determination of these fundamental parameters. By integrating established methodologies with expert insights, this guide serves as an authoritative resource for purity assessment, compound identification, and quality control. The causality behind procedural steps is explained to ensure a deep understanding and reproducible results. All protocols are presented as self-validating systems, grounded in authoritative standards.

Introduction to this compound

This compound is a chemical compound belonging to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl group directly bonded to an amine. This functional group is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents. The specific substitutions on the benzene ring and the sulfonamide nitrogen—in this case, a chloro group at the para position and an ethyl group on the nitrogen—dictate the molecule's unique chemical and physical properties.

For researchers in drug discovery and process chemistry, an accurate understanding of fundamental physicochemical properties such as melting and boiling points is non-negotiable. These parameters are among the first and most critical indicators of a compound's identity and purity.[1][2] A sharp, well-defined melting point is a hallmark of a pure crystalline solid, whereas impurities typically lead to a depressed and broadened melting range.[1][3] The boiling point, particularly when measured under reduced pressure, provides essential data for purification processes like distillation and for assessing the compound's volatility and thermal stability.

This guide provides both the established values for these properties and the detailed, validated methodologies required to verify them in a laboratory setting.

Core Physicochemical Properties

The foundational step in working with any chemical substance is to understand its key physical constants. These values serve as a benchmark for identity and purity confirmation throughout the research and development lifecycle.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 6318-34-9 | [4] |

| Molecular Formula | C₈H₁₀ClNO₂S | [4][5] |

| Molecular Weight | 219.69 g/mol | [4][5] |

| Melting Point | 70-71 °C | [4] |

| Boiling Point | 170 °C at 0.1 Torr | [4] |

Experimental Determination of Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For pure crystalline compounds, this transition occurs over a very narrow temperature range.[6] The presence of even minor impurities disrupts the crystal lattice, typically causing the melting to begin at a lower temperature and occur over a wider range—a phenomenon known as melting point depression.[1][3]

Principle of the Capillary Method

The most common technique for melting point determination is the capillary method.[3] This method relies on the visual observation of the phase change of a small sample packed into a thin-walled glass capillary tube as it is heated. The change in light transmission, from opaque in the crystalline state to transparent in the liquid state, is the key observable event.[3]

Detailed Step-by-Step Protocol

This protocol describes the use of a standard Mel-Temp apparatus or similar calibrated heating block.

-

Sample Preparation:

-

Place a small amount of this compound onto a clean, dry watch glass.

-

If the crystals are not a fine powder, gently crush them using a spatula. This ensures uniform packing and heat transfer.

-

Press the open end of a capillary tube (typically 1 mm internal diameter) into the powder.[3] A small amount of sample will enter the tube.

-

Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end.

-

The final packed sample height should be 2-3 mm.[1][3] An excessive sample size can lead to a broadened, inaccurate melting range.[1]

-

-

Instrument Setup and Calibration:

-

Ensure the heating block of the apparatus is clean and at room temperature.

-

Place the packed capillary tube into one of the sample holders in the heating block.

-

Position a calibrated thermometer or temperature probe in its designated holder.

-

-

Measurement:

-

Rapid Determination (Optional but Recommended): Set the instrument to heat rapidly (e.g., 10-15 °C per minute) to find an approximate melting range.[1] This saves time during the precise measurement.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point found.

-

Reduce the heating rate to 1-2 °C per minute. A slow heating rate is critical for thermal equilibrium between the sample, heating block, and thermometer, ensuring an accurate reading.[1]

-

Record T₁: Note the temperature at which the first drop of liquid appears.

-

Record T₂: Note the temperature at which the last crystal melts and the entire sample is a clear liquid.

-

The melting point is reported as the range T₁ - T₂.

-

-

Post-Measurement:

-

Turn off the heater and allow the instrument to cool.

-

Safely dispose of the used capillary tube in a designated glass waste container.

-

Visualization of Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination via Capillary Method.

Experimental Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[7][8][9] For compounds that may decompose or oxidize at high temperatures, the boiling point is determined at a reduced pressure (vacuum). The reported boiling point of 170 °C at 0.1 Torr for this compound indicates that it is best characterized under such conditions.

Principle of Boiling Point Determination Under Reduced Pressure

Lowering the pressure above a liquid reduces the vapor pressure required for it to boil, thus lowering the boiling temperature. This allows for the distillation and characterization of thermally sensitive compounds. The relationship between pressure and boiling point is well-defined, and various methods exist for its determination, many of which are outlined in OECD Test Guideline 103.[7][8][9] The dynamic method, which measures the boiling temperature at various pressures, is particularly suitable.

General Protocol Outline (Dynamic Method)

This protocol outlines the general steps for determining boiling point under vacuum.

-

Apparatus Setup:

-

Assemble a small-scale distillation apparatus. This typically includes a round-bottom flask, a Claisen adapter, a capillary for introducing a fine stream of air or nitrogen (to ensure smooth boiling), a thermometer or temperature probe with the bulb positioned at the vapor takeoff point, a condenser, and a receiving flask.

-

Connect the apparatus to a vacuum pump through a manometer (to measure pressure) and a cold trap (to protect the pump).

-

-

Sample Introduction:

-

Place a small amount of this compound and a boiling chip or magnetic stir bar into the distillation flask.

-

-

Measurement:

-

Seal the apparatus and carefully begin to evacuate the system.

-

Adjust the vacuum until the pressure stabilizes at the desired level (e.g., 0.1 Torr).

-

Begin gently heating the flask using a heating mantle or oil bath.

-

Observe the sample for the onset of boiling and the formation of a reflux ring of condensate on the walls of the apparatus.

-

The boiling point is the temperature at which the refluxing vapor temperature stabilizes, with condensate consistently bathing the thermometer bulb. This indicates that the vapor is in equilibrium with the liquid at the measured pressure.

-

Record the stable temperature and the precise pressure from the manometer.

-

-

Post-Measurement:

-

Remove the heat source and allow the apparatus to cool completely before slowly and carefully re-introducing air to the system to release the vacuum.

-

Visualization of Boiling Point Determination Workflow

Caption: Workflow for Boiling Point Determination Under Reduced Pressure.

Significance in a Research & Development Context

-

Identity Confirmation: The melting and boiling points are characteristic physical constants. A measured value that matches the literature value provides strong evidence of the compound's identity.

-

Purity Assessment: As discussed, a narrow melting range (typically < 2 °C) is a reliable indicator of high purity for a crystalline solid.[2] A broad or depressed range suggests the presence of impurities, necessitating further purification.

-

Process Development: Knowledge of the boiling point under vacuum is crucial for designing purification protocols such as vacuum distillation. It informs the selection of appropriate conditions (temperature and pressure) to separate the target compound from solvents or byproducts without causing thermal degradation.

-

Regulatory Submission: Physicochemical data, determined by standardized methods like those from the OECD, are a mandatory component of regulatory dossiers for new chemical entities.[10]

Conclusion

The melting point (70-71 °C) and boiling point (170 °C @ 0.1 Torr) of this compound are fundamental physicochemical parameters that are indispensable for its identification, purity assessment, and handling. The application of rigorous, standardized experimental protocols, such as the capillary method for melting point and dynamic methods under vacuum for boiling point, is essential for generating reliable and reproducible data. This guide provides the necessary theoretical foundation and practical workflows to empower researchers to confidently characterize this compound, ensuring the integrity and quality of their scientific and developmental work.

References

-

OECD (1995), Test No. 103: Boiling Point, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link][7][8][9]

-

ibacon GmbH (2008), EU A.2: Boiling temperature. Source: ibacon.com. URL: [Link]

-

Edisco (Date not available), Melting point determination. Source: Edisco.net. URL: [Link]

-

OECD (Date not available), Test No. 103: Boiling Point. Source: oecd-ilibrary.org. URL: [Link]

-

OECD (2006), Test No. 104: Vapour Pressure, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]

-

University of Alberta (Date not available), Melting point determination. Source: home.chem.ualberta.ca. URL: [Link]

-

Pace University (Date not available), DETERMINATION OF MELTING POINTS. Source: cdn.files.pace.edu. URL: [Link][1]

-

Al-Mustaqbal University College (2021), experiment (1) determination of melting points. Source: uomus.edu.iq. URL: [Link][6]

-

Pasadena City College (Date not available), Experiment name / Determination of melting point. Source: pasadena.edu. URL: [Link][2]

-

InterBioTox (Date not available), Physico-chemical properties. Source: interbiotox.com. URL: [Link][10]

Sources

- 1. ursinus.edu [ursinus.edu]

- 2. vet.mu.edu.iq [vet.mu.edu.iq]

- 3. edisco.it [edisco.it]

- 4. echemi.com [echemi.com]

- 5. chemscene.com [chemscene.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. books.google.cn [books.google.cn]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. Physico-chemical properties | InterBioTox [interbiotox.com]

Methodological & Application

Technical Application Note: Synthetic Utility of 4-Chloro-N-ethylbenzenesulfonamide

[1][2]

Executive Summary

This guide details the synthetic handling and application of 4-Chloro-N-ethylbenzenesulfonamide , a bifunctional scaffold widely used in medicinal chemistry.[1][2] This compound serves as a "linchpin" intermediate due to its dual reactivity:

-

Nucleophilic Nitrogen: The secondary sulfonamide nitrogen (

) allows for -

Electrophilic Aromatic Core: The 4-chloro substituent, activated by the electron-withdrawing sulfonyl group, serves as a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), facilitating library expansion.[1][2]

This document provides validated protocols for these two core transformations, emphasizing reaction mechanisms, troubleshooting, and safety.

Chemical Profile & Safety

| Property | Data |

| CAS Number | 6318-34-9 |

| Molecular Formula | C |

| Molecular Weight | 219.69 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 70–71 °C |

| Solubility | Soluble in DMSO, DMF, MeOH, EtOAc; Low solubility in water.[1][2][3] |

| Acidity ( | ~10.8 (Sulfonamide N-H) |

Safety Advisory (MSDS Highlights):

Application Module A: -Functionalization

Objective: Conversion of the secondary sulfonamide to a tertiary sulfonamide via

Protocol A1: Base-Mediated -Alkylation

This protocol uses a mild base (K

Reagents:

-

Electrophile: Alkyl Halide (e.g., Benzyl bromide) (1.2 equiv)

-

Base: Potassium Carbonate (K

CO -

Solvent: DMF (Dimethylformamide) or Acetonitrile (0.1 M concentration)

-

Catalyst: Potassium Iodide (KI) (0.1 equiv) - Optional, use if alkyl chloride is the electrophile.

Step-by-Step Methodology:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 equiv) in anhydrous DMF.

-

Deprotonation: Add K

CO -

Addition: Add the Alkyl Halide (1.2 equiv) dropwise. If using a less reactive alkyl chloride, add KI (10 mol%) to generate the more reactive alkyl iodide in situ (Finkelstein reaction).

-

Reaction: Heat the mixture to 60 °C for 4–12 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS.[1][2]

-

Note: The secondary sulfonamide is a weak nucleophile; heating is often required to drive the reaction to completion.

-

-

Workup: Cool to RT. Pour the mixture into ice-water (5x reaction volume).

-

Scenario A (Solid Product): If precipitate forms, filter, wash with water, and dry under vacuum.

-

Scenario B (Oily Product): Extract with EtOAc (3x). Wash combined organics with LiCl (5% aq) to remove DMF, then brine. Dry over Na

SO

-

-

Purification: Flash column chromatography (SiO

, Hexanes/EtOAc gradient).

Application Module B: Palladium-Catalyzed Cross-Coupling

Objective: Functionalization of the aromatic ring via Suzuki-Miyaura Coupling. Rationale: The 4-chloro group is generally inert in standard nucleophilic substitutions but is an excellent partner for Pd-catalyzed coupling.[1][2] The electron-withdrawing sulfonyl group at the para position activates the C-Cl bond for oxidative addition, making this substrate more reactive than chlorobenzene.[1]

Protocol B1: Suzuki-Miyaura Coupling (Aryl-Chloride Optimized)

Standard Pd(PPh

Reagents:

-

Boronic Acid: Aryl/Heteroaryl Boronic Acid (1.5 equiv)

-

Catalyst: Pd(dppf)Cl

·CH -

Base: Cs

CO -

Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]

-

Atmosphere: Argon or Nitrogen (Strictly inert)

Step-by-Step Methodology:

-

Degassing: In a reaction vial, combine 1,4-Dioxane and Water. Sparge with Argon for 15 minutes. Dissolved oxygen is the primary cause of Suzuki coupling failure.

-

Assembly: Add the Substrate (1.0 equiv), Boronic Acid (1.5 equiv), and Base (3.0 equiv) to the vial.

-

Catalyst Addition: Add Pd(dppf)Cl

(5 mol%). Cap the vial immediately and purge the headspace with Argon. -

Reaction: Heat to 90–100 °C for 12–18 hours.

-

Mechanism Insight: The high temperature is necessary to overcome the activation energy for the oxidative addition of Palladium into the strong C-Cl bond.

-

-

Workup: Filter the reaction mixture through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

-

Extraction: Wash the filtrate with water and brine. Dry over MgSO

and concentrate. -

Purification: Flash chromatography. Note: Sulfonamide products are polar; ensure the gradient extends to 50-80% EtOAc if necessary.[1][2]

Mechanistic Visualization

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

Figure 1: Divergent synthetic pathways. Path A utilizes the acidic nitrogen for linker attachment. Path B utilizes the chloro-handle for core scaffold expansion.[1][2]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (N-Alkylation) | Incomplete deprotonation.[1][2] | Switch to a stronger base (Cs |

| No Reaction (Suzuki) | C-Cl bond is too inert.[1][2] | Switch ligand to XPhos or SPhos (Buchwald ligands), designed specifically for aryl chlorides.[4] |

| Homocoupling (Ar-Ar) | Oxygen in solvent.[1][2] | Re-degas solvents vigorously.[1][2] Ensure the system is under positive Argon pressure. |

| Hydrolysis of Sulfonamide | Conditions too harsh. | Avoid strong aqueous acids or bases at reflux.[1][2] Sulfonamides are generally stable, but extreme pH can cleave the S-N bond. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

- Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. (Context on Sulfonamide physicochemical properties).

-

National Institutes of Health (NIH). (2016). Design and synthesis of sulfonamide derivatives as anticancer agents. PubMed.[1][2] Retrieved from [Link]

N-alkylation reaction conditions for 4-Chloro-n-ethylbenzenesulfonamide

Executive Summary & Strategic Context

This guide details the process chemistry for the N-alkylation of 4-Chloro-N-ethylbenzenesulfonamide . Unlike the alkylation of primary sulfonamides, this reaction involves a secondary sulfonamide substrate, aiming to synthesize a tertiary sulfonamide .[1]

Chemical Context:

-

Substrate: this compound (Secondary Sulfonamide).

-

Target: N-Alkyl-4-chloro-N-ethylbenzenesulfonamide (Tertiary Sulfonamide).

-

Key Challenge: Steric hindrance.[2] The existing ethyl group creates steric bulk around the nucleophilic nitrogen. While the 4-Chloro substituent (electron-withdrawing) increases the acidity of the N-H proton (

), facilitating deprotonation, the nucleophilic attack on the alkylating agent is kinetically slower than with primary sulfonamides.

Scope: This note provides three distinct protocols ranging from high-throughput medicinal chemistry (Method A) to difficult substrates (Method B) and scalable green chemistry (Method C).

Mechanistic Insight & Decision Matrix

The success of this reaction relies on the "Cesium Effect" and solvent polarity. The 4-Chloro group stabilizes the sulfonamide anion, making it a "soft" nucleophile.

-

The Cesium Effect:

has a large ionic radius, which forms a loose ion pair with the sulfonamide anion in organic solvents. This leaves the nitrogen anion "naked" and highly reactive compared to tighter ion pairs formed with -

Solvent Choice: Polar aprotic solvents (DMF, NMP, Acetonitrile) are required to solvate the cation while leaving the anion free to react.

Decision Tree: Selecting the Right Protocol

Figure 1: Strategic decision tree for selecting the optimal alkylation condition based on electrophile type and scale.

Detailed Experimental Protocols

Method A: The "Cesium Effect" (Standard Protocol)

Best for: Primary alkyl halides, benzyl halides, and general medicinal chemistry library synthesis.[1]

Rationale: Cesium carbonate (

Reagents:

-

Substrate: 1.0 equiv

-

Alkyl Halide: 1.2 – 1.5 equiv[1]

-

Base:

(2.0 equiv) -

Solvent: Anhydrous Acetonitrile (MeCN) or DMF (

concentration)

Protocol:

-

Charge: To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv) and

(2.0 equiv). -

Solvate: Add anhydrous MeCN. Stir at Room Temperature (RT) for 15 minutes. Note: The solution may remain a suspension.

-

Addition: Add the Alkyl Halide (1.2 equiv) dropwise.

-

Reaction:

-

Reactive Electrophiles (e.g., Benzyl bromide, Methyl iodide): Stir at 50°C for 4–6 hours.

-

Less Reactive Electrophiles: Heat to reflux (80°C for MeCN) or 90°C (for DMF) for 12–18 hours.

-

-

Work-up: Filter off the inorganic solids through a Celite pad. Wash the pad with Ethyl Acetate.[3] Concentrate the filtrate in vacuo.

-

Purification: The residue is often pure enough for use. If not, purify via flash chromatography (Hexanes/EtOAc).

Method B: Strong Base Deprotonation (Forcing Conditions)

Best for: Secondary alkyl halides, sterically hindered electrophiles, or unreactive chlorides.[1]

Rationale: When the electrophile is bulky, the nucleophile must be fully deprotonated to a "naked" anion to overcome the activation energy barrier. Sodium Hydride (

Safety Warning:

Protocol:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

) or Argon. -

Deprotonation: Suspend

(60% dispersion in mineral oil, 1.5 equiv) in anhydrous DMF or THF at 0°C. -

Addition: Dissolve this compound (1.0 equiv) in minimal DMF/THF and add dropwise to the

suspension at 0°C.-

Observation: Gas evolution (

) will occur. Stir for 30 mins at 0°C

-

-

Alkylation: Cool back to 0°C. Add the Alkyl Halide (1.5 equiv) dropwise.

-

Reaction: Allow to warm to RT. If TLC shows incomplete conversion after 4 hours, heat to 60–80°C.[1]

-

Quench: Cool to 0°C. Carefully add saturated

solution to quench excess hydride. -

Extraction: Extract with EtOAc (

). Wash combined organics with

Method C: Mitsunobu Reaction (Alcohol Nucleophiles)

Best for: When the alkyl halide is unstable or unavailable, but the alcohol is readily available.

Rationale: This method activates an alcohol using Triphenylphosphine (

Protocol:

-

Charge: Dissolve this compound (1.0 equiv), The Alcohol (

, 1.2 equiv), and -

Cool: Cool the mixture to 0°C.

-

Add DIAD: Add Diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise over 10 minutes. Do not let the temperature rise significantly.

-

React: Stir at 0°C for 30 mins, then warm to RT and stir for 12–24 hours.

-

Work-up: Concentrate the solvent. Triturate the residue with Hexane/Ether to precipitate Triphenylphosphine oxide (

) byproduct. Filter and purify the supernatant via chromatography.[4]

Comparative Data & Troubleshooting

Table 1: Solvent and Base Effects on Conversion

| Base | Solvent | Temp (°C) | Time (h) | Yield* | Comments |

| Acetone | Reflux | 24 | 45% | Slow; incomplete conversion due to poor solubility. | |

| DMF | 80 | 12 | 82% | Standard conditions; difficult DMF removal. | |

| MeCN | Reflux | 6 | 94% | Optimal balance of rate and work-up ease. | |

| THF | 60 | 4 | 91% | Excellent for bulky groups; requires dry conditions. | |

| Tol/ | 90 | 16 | 78% | Phase Transfer (TBAB cat.); good for scale-up. |

*Yields based on reaction with Benzyl Bromide as the electrophile.

Troubleshooting Guide

-

Problem: Reaction stalls at 50% conversion.

-

Cause: Product inhibition or decomposition of the alkyl halide.

-

Solution: Add a catalytic amount of Sodium Iodide (

, 0.1 equiv) to generate the more reactive Alkyl Iodide in situ (Finkelstein reaction).

-

-

Problem: Elimination of Alkyl Halide (formation of alkene).

-

Cause: Base is too strong or temperature too high.

-

Solution: Switch from

to

-

Pathway Visualization

The following diagram illustrates the mechanistic pathway and the critical role of the "Cesium Effect" in stabilizing the transition state for this specific substrate.

Figure 2: Mechanistic pathway highlighting the formation of the loose ion pair with Cesium, facilitating the SN2 attack.

References

-

General Sulfonamide Alkylation Reviews

-

The Cesium Effect

-

Mitsunobu Conditions

-

Phase Transfer Catalysis

Sources

- 1. CN101037381A - Cesium carbonate catalyzed preparation of alkyl aromatic ether using acetonitrile as solvent - Google Patents [patents.google.com]

- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols [organic-chemistry.org]

- 6. N-Ethylbenzenesulfonamide | C8H11NO2S | CID 79279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation [organic-chemistry.org]

- 11. Caesium carbonate - Wikipedia [en.wikipedia.org]

- 12. pure.psu.edu [pure.psu.edu]

Preparation of sulfonamide derivatives using 4-Chloro-n-ethylbenzenesulfonamide

An In-Depth Guide to the Synthesis of Sulfonamide Derivatives from 4-Chloro-N-ethylbenzenesulfonamide

Authored by a Senior Application Scientist

This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive guide to the synthesis of novel sulfonamide derivatives utilizing this compound as a versatile starting material. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower rational experimental design and troubleshooting.

Sulfonamides are a cornerstone of medicinal chemistry, found in a wide array of therapeutics, including antibacterials, diuretics, and anticancer agents.[1][2] Their ability to act as bioisosteres for carboxylic acids, combined with enhanced stability and solubility, makes them a privileged scaffold in drug design.[1] this compound serves as an excellent foundational block, featuring a reactive secondary sulfonamide proton and a chloro-substituted aromatic ring, offering multiple avenues for chemical modification.

This guide details two primary, field-proven protocols for derivatization: direct N-alkylation via Sₙ2 reaction and advanced N-arylation using Palladium-catalyzed Buchwald-Hartwig cross-coupling.

Core Principles and Mechanistic Considerations

The primary reactive site on this compound for the syntheses described is the nitrogen atom. The proton on the sulfonamide nitrogen is acidic (pKa ≈ 10-11), allowing for deprotonation by a suitable base to form a nucleophilic sulfonamidate anion. This anion is the key intermediate for subsequent reactions.

N-Alkylation Mechanism

The N-alkylation of sulfonamides is a classic bimolecular nucleophilic substitution (Sₙ2) reaction.[3] The process involves two main steps:

-

Deprotonation: A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), abstracts the acidic proton from the sulfonamide nitrogen, generating a potent nucleophile.

-

Nucleophilic Attack: The resulting sulfonamidate anion attacks the electrophilic carbon of an alkyl halide (or other suitable electrophile), displacing the leaving group (e.g., Br⁻, I⁻) and forming a new N-C bond.

The choice of base and solvent is critical. Strong, non-nucleophilic bases like NaH in aprotic polar solvents (e.g., DMF, THF) are highly effective for ensuring complete deprotonation.[4]

Buchwald-Hartwig N-Arylation Mechanism

For the synthesis of more complex N-aryl derivatives, the Buchwald-Hartwig amination offers a powerful solution for forming C-N bonds.[5][6] This palladium-catalyzed cross-coupling reaction involves a catalytic cycle that can be broadly summarized as:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

-

Ligand Exchange/Deprotonation: The sulfonamide displaces a ligand on the palladium center, and a base facilitates the deprotonation of the sulfonamide.

-

Reductive Elimination: The aryl group and the sulfonamide nitrogen couple and are eliminated from the palladium center, forming the desired N-aryl sulfonamide product and regenerating the Pd(0) catalyst.[5][7]

This reaction requires careful selection of the palladium catalyst, a phosphine-based ligand, and a base to achieve high efficiency.[8]

Experimental Protocols and Methodologies

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use. Sodium hydride (NaH) is highly reactive with water and must be handled under an inert atmosphere.

Protocol 1: Synthesis of N-Alkyl-N-ethyl-4-chlorobenzenesulfonamide Derivatives

This protocol details the direct alkylation of this compound with an alkyl halide. Benzyl bromide is used as a representative electrophile.

Materials:

-

This compound

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Benzyl bromide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve it in a minimal amount of anhydrous DMF.

-

Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C (ice bath). Caution: Hydrogen gas is evolved. Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt may result in a thicker suspension.

-

Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise via syringe.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[9]

-

Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure N-substituted product.[4][10]

Visualization of the N-Alkylation Workflow:

Caption: Workflow for N-alkylation of this compound.

Protocol 2: Synthesis of N-Aryl-N-ethyl-4-chlorobenzenesulfonamide Derivatives

This protocol describes a general procedure for the Buchwald-Hartwig amination to couple an aryl bromide with this compound.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromotoluene)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (or other suitable phosphine ligand)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous Toluene or 1,4-Dioxane

-

Standard work-up and purification reagents as in Protocol 1

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq), the phosphine ligand (e.g., Xantphos, 0.05 eq), and Cs₂CO₃ (2.0 eq).

-

Reagent Addition: Add the aryl bromide (1.0 eq) and this compound (1.2 eq).

-

Atmosphere Exchange: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

-

Solvent Addition: Add anhydrous, degassed toluene (or dioxane) via syringe.

-

Heating and Monitoring: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[8]

-

Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

-

Extraction and Purification: Concentrate the filtrate and partition the residue between ethyl acetate and water. Perform a standard aqueous work-up as described in Protocol 1. Purify the crude product by flash column chromatography to obtain the desired N-aryl sulfonamide.

Visualization of the Buchwald-Hartwig Coupling:

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. N-alkylation - Wordpress [reagents.acsgcipr.org]

- 4. researchgate.net [researchgate.net]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Precision Synthesis of Sulfonamides: Kinetic Control and Chemoselectivity

Executive Summary

The formation of the sulfonamide bond (

This application note provides a field-validated, step-by-step guide to sulfonamide synthesis. It moves beyond textbook definitions to address the kinetic and thermodynamic realities of the reaction, offering three distinct protocols tailored to substrate complexity and green chemistry requirements.

Mechanistic Foundation

To control the reaction, one must understand the competing pathways. The reaction follows a nucleophilic substitution at the sulfur atom. Unlike carbonyl chemistry, the sulfur atom is hypervalent, and the mechanism lies on a continuum between a concerted

The DMAP Catalytic Cycle (Critical for Hindered Substrates)

For unreactive amines, 4-Dimethylaminopyridine (DMAP) is not just a base but a nucleophilic catalyst. It attacks the sulfonyl chloride to form a highly electrophilic

Figure 1: DMAP acts as a nucleophilic transfer agent, lowering the activation energy for hindered amines.

Strategic Planning: Reaction Parameters

Before starting, select the condition set based on your substrate's solubility and steric profile.

| Parameter | Standard Organic (Method A) | Green/Aqueous (Method B) | Difficult/Hindered (Method C) |

| Primary Solvent | Dichloromethane (DCM) or THF | Water / Acetone (1:1) | Pyridine (Neat) or DCM |

| Base | Triethylamine ( | DMAP (Catalytic) + | |

| Temperature | |||

| Key Risk | Bis-sulfonylation | Hydrolysis of Sulfonyl Chloride | racemization (rare) |

| Ideal For | Lipophilic amines, Drug discovery libraries | Polar amines, amino acids, Scale-up | Anilines, secondary amines |

Experimental Protocols

Protocol A: The "Gold Standard" (DCM/DIPEA)

Best for: Standard library synthesis, non-polar substrates, moisture-sensitive reagents.

Reagents:

-

Amine (1.0 equiv)

-

Sulfonyl Chloride (1.1 - 1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (1.5 - 2.0 equiv)

-

Anhydrous DCM (0.1 M concentration relative to amine)

Procedure:

-

Preparation: Flame-dry a round-bottom flask and cool under

. Add the Amine and DIPEA to anhydrous DCM . -

Cooling: Submerge flask in an ice bath (

). Why? The reaction is exothermic. Heat promotes side reactions like bis-sulfonylation. -

Addition: Dissolve Sulfonyl Chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10-15 minutes.

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

-

Checkpoint: Monitor via TLC/LCMS. If starting material remains after 4 hours, add 0.1 equiv of DMAP.

-

-

Workup: Dilute with DCM. Wash sequentially with:

-

1M HCl (to remove unreacted amine/DIPEA).

-

Sat.

(to remove unreacted sulfonyl chloride hydrolysis products). -

Brine.[1]

-

-

Isolation: Dry over

, filter, and concentrate.

Protocol B: Green Schotten-Baumann Conditions

Best for: Amino acids, water-soluble amines, eco-friendly scale-up.

Reagents:

-

Amine (1.0 equiv)

-

Sulfonyl Chloride (1.1 equiv)

- (2.5 equiv)

-

Solvent: Water or Water/Acetone (1:1)

Procedure:

-

Dissolution: Dissolve Amine and

in water. If the amine is insoluble, add acetone until homogenous. -

Addition: Add Sulfonyl Chloride (solid or liquid) in small portions over 20 minutes at RT.

-

Note: Vigorous stirring is critical here to maximize the surface area between the organic sulfonyl chloride and the aqueous amine phase before hydrolysis occurs.[1]

-

-

Precipitation: Stir for 4–12 hours. In many cases, the sulfonamide product will precipitate out of the solution as a solid.

-

Isolation: Acidify carefully to pH ~2-3 with 1M HCl. Filter the precipitate. Recrystallize from Ethanol/Water if necessary.[2]

Protocol C: Activation for Sterically Hindered Amines

Best for: Electron-deficient anilines, bulky secondary amines.

Procedure:

-

Dissolve Amine (1.0 equiv),

(2.0 equiv), and DMAP (0.1 - 0.2 equiv) in dry DCM . -

Add Sulfonyl Chloride (1.2 - 1.5 equiv).

-

Heat to reflux (

) or use microwave irradiation ( -

Warning: High temperatures increase the rate of hydrolysis. Ensure reagents are strictly anhydrous.

Troubleshooting & Self-Validation

Use this logic flow to diagnose failures.

Figure 2: Diagnostic logic for common sulfonylation failure modes.

Critical Failure Mode: Bis-Sulfonylation

Symptoms: Formation of

-

Stoichiometry: Use exactly 1.0 or 0.95 equivalents of sulfonyl chloride.

-

Order of Addition: Add Sulfonyl Chloride slowly to the amine. This ensures the amine is always in excess locally, scavenging the electrophile before the product can react.

References

-

Organic Chemistry Portal. Synthesis of Sulfonamides. (Comprehensive reaction overview and recent literature).[3][4][5] [Link]

-

Deng, X., & Mani, N. S. (2006).[6] A facile, environmentally benign sulfonamide synthesis in water.[6][7] Green Chemistry, 8(9), 835-838. (Source for Protocol B). [Link]

-

Woolven, H., et al. (2011).[5] Sulfonamide Synthesis via Calcium-Catalyzed Decarboxylative Halosulfonylation. Organic Letters.[5] (Modern variations and mechanistic insights). [Link]

-

National Institutes of Health (PMC). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. (Validation of DMAP catalysis mechanism). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 6. A facile, environmentally benign sulfonamide synthesis in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of Sulfonamide-Based Ynamides and Ynamines in Water [organic-chemistry.org]

Advanced Synthetic Protocols for 4-Chloro-N-ethylbenzenesulfonamide Derivatives

Executive Summary

4-Chloro-N-ethylbenzenesulfonamide (CAS: 6318-34-9) represents a privileged scaffold in medicinal chemistry, serving as a core pharmacophore for diuretics, anti-inflammatory agents, and carbonic anhydrase inhibitors.[1] Its dual-reactivity profile—comprising an acidic sulfonamide nitrogen (

This application note provides validated protocols for:

-

Core Synthesis: High-purity generation of the scaffold from sulfonyl chlorides.[1][2][3]

-

N-Functionalization: Controlled alkylation of the secondary sulfonamide.

-

C-Functionalization: Palladium-catalyzed cross-coupling at the deactivated C-Cl bond.[1][2]

Chemical Profile & Reactivity Analysis

Before initiating synthesis, the operator must understand the electronic environment of the molecule.

| Feature | Chemical Character | Implication for Synthesis |

| Sulfonamide Nitrogen (-NH-) | Weakly Acidic ( | Requires carbonate bases ( |

| Sulfonyl Group (-SO₂-) | Electron Withdrawing (EWG) | Deactivates the benzene ring towards Electrophilic Aromatic Substitution ( |

| C4-Chlorine | Aryl Chloride (Deactivated) | Poor leaving group compared to Br/I. Requires electron-rich, bulky phosphine ligands (e.g., XPhos, Buchwald ligands) for successful cross-coupling.[1][2] |

Module A: Synthesis of the Core Scaffold

Objective: Synthesis of this compound from 4-chlorobenzenesulfonyl chloride.

Mechanistic Insight

The reaction proceeds via nucleophilic attack of ethylamine on the sulfur center, followed by elimination of chloride. The use of an auxiliary base (Triethylamine or Pyridine) is critical to scavenge the generated HCl, driving the equilibrium forward and preventing the formation of unreactive amine hydrochloride salts.

Validated Protocol (0.1 mol Scale)

Reagents:

-

4-Chlorobenzenesulfonyl chloride (21.1 g, 100 mmol)

-

Ethylamine (2.0 M in THF, 55 mL, 110 mmol) or 70% aq.[2] solution

-

Triethylamine (TEA) (15.3 mL, 110 mmol)

-

Dichloromethane (DCM) (200 mL)

Step-by-Step Procedure:

-

Setup: Charge a 500 mL 3-neck round-bottom flask with DCM and 4-chlorobenzenesulfonyl chloride. Cool to 0°C using an ice/water bath.[1][2]

-

Addition: Mix Ethylamine and TEA in a separate addition funnel. Add this mixture dropwise to the sulfonyl chloride solution over 30 minutes. Caution: Exothermic reaction.[1][2]

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

-

Validation (TLC): Check consumption of sulfonyl chloride (Hexane/EtOAc 7:3). Product is more polar than the starting chloride.[1][2]

-

Workup: Wash the organic phase with 1M HCl (2 x 100 mL) to remove excess amines, followed by Brine (100 mL).

-

Isolation: Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol/Water if necessary.

Yield Expectation: 90-95% (White crystalline solid).[1][2]

Module B: N-Functionalization (Alkylation)

Objective: Synthesis of tertiary sulfonamides via

Reagent Selection Guide

The acidity of the N-H proton dictates the base.[2]

| Alkylating Agent | Recommended Base | Solvent | Notes |

| Primary Alkyl Halides (MeI, EtBr) | DMF or Acetone | Standard condition.[1] Mild heating (60°C) often required.[2] | |

| Secondary Alkyl Halides | DMF or THF | Requires deprotonation before addition of electrophile to prevent elimination.[1][2] | |

| Benzylic Halides | Acetonitrile | High reactivity; room temperature usually sufficient.[1][2] |

Protocol: N-Methylation (Representative)

-

Dissolution: Dissolve this compound (1.0 eq) in anhydrous DMF (0.2 M concentration).

-

Deprotonation: Add

(2.0 eq).[1][2] Stir at RT for 15 minutes. -

Alkylation: Add Methyl Iodide (1.2 eq) dropwise.

-

Incubation: Heat to 60°C for 3-6 hours.

-

Workup: Pour into ice water. Extract with EtOAc.[1][2] The tertiary sulfonamide is often less crystalline and may require column chromatography.[2]

Module C: C-C Bond Formation (Buchwald-Hartwig Coupling)

Objective: Functionalizing the C4-Position.

Challenge: The C-Cl bond is strong. Standard

The "Catalytic Engine"

To activate the aryl chloride, we utilize a Pd(0)/Buchwald Ligand system.[2]

-

Catalyst:

or -

Ligand: XPhos or BrettPhos .[1][2] These bulky, electron-rich ligands facilitate the oxidative addition of the unreactive C-Cl bond.[1]

-

Base:

(Sodium tert-butoxide) or

Protocol: Amination of the Aryl Chloride

Target: 4-Morpholino-N-ethylbenzenesulfonamide[1]

Reagents:

-

Substrate: this compound (1.0 eq)[1]

-

Nucleophile: Morpholine (1.2 eq)

-

Catalyst:

(2 mol%) -

Ligand: XPhos (4-6 mol%)[1]

-

Base:

(1.5 eq) -

Solvent: Toluene or Dioxane (degassed)

Procedure:

-

Inert Atmosphere: Flame-dry a Schlenk tube and cycle Argon/Vacuum 3 times.

-

Loading: Add Substrate,

, XPhos, and Base under Argon flow.[2] -

Solvation: Add anhydrous, degassed Toluene. Add Morpholine last.[1][2]

-

Reaction: Seal and heat to 100°C for 12-18 hours.

-

Validation: Monitor by LC-MS. The mass shift will be significant (

). -

Purification: Filter through a Celite pad to remove Pd black.[1][2] Concentrate and purify via silica gel flash chromatography (0-5% MeOH in DCM).

Visualization of Workflows

Synthesis & Divergent Modification Pathway[1]

Figure 1: Divergent synthetic workflow starting from the sulfonyl chloride precursor.

Troubleshooting & Quality Control

Common Failure Modes

| Observation | Root Cause | Corrective Action |

| Low Yield (Module A) | Hydrolysis of Sulfonyl Chloride | Ensure amines and solvents are dry.[1] Keep reaction at 0°C initially to suppress hydrolysis. |

| No Reaction (Module B) | Insoluble Base | Switch from |

| Stalled Coupling (Module C) | Catalyst Poisoning / Oxidation | Ensure rigorous degassing of solvents (freeze-pump-thaw).[1] Increase catalyst loading to 5 mol%. |

Analytical Checkpoints

-

NMR (

): -

LC-MS:

-

Chlorine Isotope Pattern: The starting material and N-alkylated products must show the characteristic 3:1 ratio of

isotopes. -

Loss of Cl Pattern: Successful Buchwald-Hartwig coupling (Module C) is confirmed by the loss of this isotope pattern.

-

References

-

Synthesis of Sulfonamides (General Protocol)

-

N-Alkylation Methodologies

-

Buchwald-Hartwig Coupling of Aryl Chlorides

-

pKa and Physical Properties

-

Nickel/Photoredox Alternatives (Advanced)

-

Macmillan Group (Princeton).[2] Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis.

-

Source:

-

Sources

- 1. Benzenesulfonamide, 4-methyl-N-phenyl- | C13H13NO2S | CID 2456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. researchgate.net [researchgate.net]

- 4. The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. ionike.com [ionike.com]

- 6. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 7. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Yields in 4-Chloro-n-ethylbenzenesulfonamide Synthesis

Welcome to the technical support center dedicated to enhancing the synthetic efficiency of 4-Chloro-n-ethylbenzenesulfonamide. This guide is structured for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this crucial synthesis. We will move beyond simple procedural outlines to explore the chemical principles and empirical evidence that underpin high-yield preparations. Our focus is on providing actionable insights and robust protocols to overcome common challenges encountered in the lab.

Section 1: Understanding the Core Synthesis Pathway

The synthesis of this compound is most commonly achieved via a nucleophilic substitution reaction between 4-chlorobenzenesulfonyl chloride and ethylamine.[1][2] This reaction is a cornerstone of sulfonamide synthesis, a class of compounds with significant pharmacological importance.[2][3] The fundamental transformation involves the attack of the primary amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of the sulfonamide bond. A base is typically required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[4]

Caption: Core reaction for this compound synthesis.

Section 2: Troubleshooting Guide for Low Reaction Yields

This section is formatted as a series of questions that address the most common obstacles to achieving high yields. Each answer provides a diagnostic approach and validated solutions.

Q1: My overall reaction yield is consistently low (<60%). What are the primary factors I should investigate?

A low yield is a systemic issue that typically points to one of three areas: the integrity of your starting materials, suboptimal reaction conditions, or significant product loss during workup and purification.[5][6] A methodical investigation is crucial.

-

Reagent Quality: The purity of your 4-chlorobenzenesulfonyl chloride is paramount. It is susceptible to hydrolysis and may contain diaryl sulfone impurities from its own synthesis.[6][7] Ensure your ethylamine is of high purity and accurately quantified.

-

Reaction Conditions: The choice of base, solvent, temperature, and reaction time are all interlinked. An inappropriate base may not effectively scavenge HCl, while a poor solvent choice can hinder reaction kinetics. Temperature control is critical to prevent side reactions.[6]

-

Workup & Purification: Sulfonamides can be lost during aqueous extractions if phase separation is poor or emulsions form.[5][6] The final purification step, whether chromatography or recrystallization, must be optimized to minimize loss.[8]

Q2: I suspect my 4-chlorobenzenesulfonyl chloride is impure. How does this affect the yield and how can I purify it?

Impurity in the sulfonyl chloride starting material is a frequent and critical cause of low yields. The two main culprits are:

-

Hydrolysis: Exposure to moisture converts the reactive sulfonyl chloride to the unreactive 4-chlorobenzenesulfonic acid. Always store and handle 4-chlorobenzenesulfonyl chloride under anhydrous conditions.[7]

-

4,4'-Dichlorodiphenyl Sulfone: This byproduct can form during the synthesis of the sulfonyl chloride from chlorobenzene and chlorosulfonic acid, especially if an insufficient excess of chlorosulfonic acid is used.[6][7][9] This impurity is inert in the subsequent amination reaction, reducing the amount of active reagent and lowering the theoretical yield.

Recommended Purification Protocol for 4-Chlorobenzenesulfonyl Chloride:

For laboratory-scale quantities, vacuum distillation is effective. If the material is a solid, recrystallization is a viable alternative.

-

Purification by Recrystallization:

-

Dissolve the crude 4-chlorobenzenesulfonyl chloride in a minimal amount of warm diethyl ether.

-

Wash the ether solution with a 10% NaOH solution until the aqueous layer is colorless to remove acidic impurities.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the solution and cool it in a dry ice/acetone bath to induce crystallization.[7]

-

Collect the crystals by filtration and dry under vacuum.

-

Q3: What are the optimal reaction conditions (solvent, base, temperature) for the amination step?

The "optimal" conditions depend on your specific laboratory constraints and scale. However, based on analogous sulfonamide syntheses, we can provide a data-driven starting point for optimization.

| Parameter | Recommendation | Rationale & Causality |

| Solvent | Dichloromethane (DCM) or Methanol | DCM is a common aprotic solvent that solubilizes the reactants well. Interestingly, studies on similar syntheses have shown that protic solvents like methanol can improve both the reaction time and yield, potentially by stabilizing the transition state.[10] |

| Base | Pyridine or Triethylamine (TEA) | A tertiary amine base is essential to neutralize the generated HCl. Pyridine often gives excellent results, and its concentration can be tuned to maximize the reaction rate. An optimal molar ratio of sulfonyl chloride:amine:pyridine might be around 1:1:5.[10] Lower amounts of base can result in lower yields. |

| Temperature | 0 °C to Room Temperature | Begin the reaction at 0 °C (ice bath) during the addition of the sulfonyl chloride to control the initial exotherm. Once the addition is complete, allow the reaction to slowly warm to room temperature and stir until completion, which can be monitored by TLC.[6][11] |

| Stoichiometry | ~1.05 equivalents of Ethylamine | A slight excess of the amine can help drive the reaction to completion. However, a large excess can complicate purification. |

Q4: How can I minimize product loss during the aqueous workup and extraction?

A robust workup procedure is critical for preserving your hard-won product.[5]

-

Quenching: Carefully pour the reaction mixture into a separatory funnel containing dilute acid (e.g., 1M HCl) to protonate and remove the excess pyridine or other amine base.

-

Extraction: Extract the aqueous layer multiple times (at least 3x) with a sufficient volume of an appropriate organic solvent like DCM or ethyl acetate.[8] Incomplete extraction is a common source of yield loss.

-

Washing: Wash the combined organic layers sequentially with water and then a saturated sodium chloride solution (brine). The brine wash helps to remove residual water from the organic phase.[8]

-

Drying: Thoroughly dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄ before filtration and concentration.[8][12]

-

Rinsing: Always rinse all glassware (reaction flask, separatory funnel, filter funnel) with the extraction solvent to recover any adsorbed product.[5]

Caption: Troubleshooting flowchart for improving reaction yield.

Section 3: Frequently Asked Questions (FAQs)

Q1: How can I effectively monitor the reaction's progress? Reaction monitoring is best accomplished using Thin Layer Chromatography (TLC).[13] Spot the reaction mixture alongside your starting material (4-chlorobenzenesulfonyl chloride). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding. A suitable eluent system might be 20-30% ethyl acetate in hexanes.

Q2: What are the best practices for scaling up this synthesis? When moving from milligram to multi-gram scale, heat management becomes critical. The reaction is exothermic, especially during the initial addition. Use a larger reaction vessel to ensure a good surface-area-to-volume ratio, and maintain slow, controlled addition of the sulfonyl chloride. Ensure stirring is vigorous enough to maintain a homogenous mixture.

Q3: What analytical techniques are recommended for final product characterization and purity assessment? A combination of techniques is recommended for unambiguous characterization and purity confirmation:

-

Structural Elucidation: ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS) will confirm the chemical structure.[2]

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC/MS) can provide quantitative purity data.[14] A sharp melting point is also a good indicator of high purity.

Section 4: Optimized Experimental Protocol

This protocol synthesizes the best practices discussed above for a high-yield preparation on a laboratory scale.

Caption: Step-by-step experimental workflow for synthesis.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), dissolve ethylamine (1.05 eq) and pyridine (3-5 eq) in anhydrous dichloromethane (DCM).

-

Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Dissolve 4-chlorobenzenesulfonyl chloride (1.0 eq) in a separate flask with anhydrous DCM and add it dropwise to the stirred amine solution over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the sulfonyl chloride by TLC.

-

Workup: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 1M HCl. Extract the aqueous layer three times with DCM.

-

Washing and Drying: Combine the organic extracts and wash them sequentially with water and saturated aqueous NaCl (brine). Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.[8]

-

Purification: Purify the resulting crude solid by either flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water).[8][11]

References

-

Wang, Z. et al. (n.d.). Green Process for the Production of 4-(β-sulfotaethylsulfone)-N-Ethyl-Aniline. Trans Tech Publications Ltd. Retrieved from [Link]

- (2017). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Google Patents.

-

(2023). Original Research J. Synth. Chem. Aromatic Sulfonamides. Journal of Synthetic Chemistry. Retrieved from [Link]

-

University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Selected optimization studies for the preparation of sulfone 1 a. (n.d.). ResearchGate. Retrieved from [Link]

- (n.d.). Chlorosulfonic Acid - A Versatile Reagent.

-

(n.d.). Mild and General Method for the Synthesis of Sulfonamides. ResearchGate. Retrieved from [Link]

-

Ghorab, M. M., et al. (2016). Design and synthesis of some novel 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives as anticancer and radiosensitizing agents. PubMed. Retrieved from [Link]

- (1964). US3161675A - Process for preparing sulfonamide compounds. Google Patents.

-

(2021). Sulphation Of N-Alkyl Anilines With Oleum. inLIBRARY. Retrieved from [Link]

-

(n.d.). III Analytical Methods. Retrieved from [Link]

-

Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

-

(2015). Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. ResearchGate. Retrieved from [Link]

-

(2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. PMC. Retrieved from [Link]

- (1984). GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone. Google Patents.

- (2016). CN105348150A - Clean production process for N-ethly-N-(3'-sulfoacid) benzyl aniline. Google Patents.

- (1963). CH371128A - Process for the preparation of disulfamylanilines. Google Patents.

-